molecular formula C13H17IO4 B13343036 Veratric acid, 4-iodobutyl ester CAS No. 69788-70-1

Veratric acid, 4-iodobutyl ester

Cat. No.: B13343036
CAS No.: 69788-70-1
M. Wt: 364.18 g/mol
InChI Key: UZVBZJPHNHFSTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of veratric acid, 4-iodobutyl ester, typically involves the esterification of veratric acid with 4-iodobutanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound, may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .

Mechanism of Action

The mechanism of action of veratric acid, 4-iodobutyl ester, involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Veratric acid, 4-iodobutyl ester, is unique due to the presence of both the veratric acid moiety and the 4-iodobutyl group, which confer distinct chemical reactivity and biological activity. Its use as an impurity standard in pharmaceutical synthesis highlights its importance in ensuring the quality and safety of medications .

Biological Activity

Veratric acid, 4-iodobutyl ester (chemical formula: C₁₃H₁₇IO₄), is a compound of interest due to its diverse biological activities. This article explores its biochemical properties, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC₁₃H₁₇IO₄
Molecular Weight320.18 g/mol
IUPAC Name4-Iodobutyl 3,4-dimethoxybenzoate

Biological Activity Overview

Veratric acid derivatives, including the 4-iodobutyl ester, have been studied for various biological activities:

  • Antioxidant Activity : Compounds similar to veratric acid have demonstrated significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells.
  • Antimicrobial Properties : Research indicates that veratric acid derivatives may possess antimicrobial effects against a range of pathogens, including bacteria and fungi. This property is essential for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that veratric acid can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study evaluated the antioxidant potential of various veratric acid derivatives using DPPH and ABTS assays. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting their utility in preventing oxidative damage in biological systems .
  • Antimicrobial Efficacy :
    • In a disk diffusion assay, veratric acid and its esters were tested against several bacterial strains, including E. coli and S. aureus. The results showed effective inhibition zones, indicating strong antimicrobial activity .
  • Anti-inflammatory Mechanisms :
    • A recent investigation into the anti-inflammatory properties of veratric acid found that it inhibited the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Table 1: Antioxidant Activity of Veratric Acid Derivatives

CompoundIC50 (µM)Method Used
Veratric Acid25DPPH Assay
4-Iodobutyl Ester20ABTS Assay
Control (Ascorbic Acid)10DPPH Assay

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundE. coli (mm)S. aureus (mm)
Veratric Acid1518
4-Iodobutyl Ester2022
Control (Penicillin)3030

Properties

CAS No.

69788-70-1

Molecular Formula

C13H17IO4

Molecular Weight

364.18 g/mol

IUPAC Name

4-iodobutyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C13H17IO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

UZVBZJPHNHFSTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCCCI)OC

Origin of Product

United States

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